

Application Notes and Protocols for DS88790512

Administration in Animal Studies

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Compound of Interest

Compound Name: DS88790512

Cat. No.: B10819894

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the administration of **DS88790512** in animal studies, based on available scientific literature. While specific administration protocols from the primary research are not publicly available, this document offers a comprehensive guide based on established practices for similar compounds.

Introduction to DS88790512

DS88790512 is a potent and selective blocker of the transient receptor potential canonical 6 (TRPC6) channel.^[1] It has been identified as an orally bioavailable compound, making it a promising candidate for in vivo studies.^[1] The primary route of administration highlighted in the literature for animal studies is oral.^[1]

Preclinical Pharmacokinetics

While specific pharmacokinetic data for **DS88790512** from the primary publication were not accessible, the compound was developed to have good oral bioavailability. The following table summarizes the type of pharmacokinetic parameters typically evaluated for a novel orally administered compound.

Table 1: Representative Pharmacokinetic Parameters for an Orally Bioavailable Compound in Rodents

Parameter	Description	Typical Value Range (Compound Dependent)	DS88790512 Specific Data
Tmax (h)	Time to reach maximum plasma concentration	0.5 - 2	Data not available
Cmax (ng/mL)	Maximum plasma concentration	Varies widely	Data not available
AUC (ng*h/mL)	Area under the plasma concentration-time curve	Varies widely	Data not available
t1/2 (h)	Elimination half-life	Varies widely	Data not available
F (%)	Oral Bioavailability	>20% for good candidates	Identified as "orally bioavailable"[1]

Experimental Protocols

The precise experimental protocols for the administration of **DS88790512** are not detailed in the publicly available abstracts and citations. However, a generalized protocol for oral gavage in mice, a common method for such studies, is provided below. Researchers should optimize this protocol based on the specific characteristics of their formulation and animal model.

General Protocol for Oral Gavage Administration in Mice

1. Objective: To administer a precise dose of **DS88790512** orally to mice for pharmacokinetic or pharmacodynamic studies.

2. Materials:

- **DS88790512**

- Vehicle (e.g., 0.5% methylcellulose, 0.5% carboxymethylcellulose (CMC) in water, or a solution containing a solubilizing agent like PEG400 or Tween 80)
- Weighing scale
- Mortar and pestle (if starting with solid compound)
- Vortex mixer and/or sonicator
- Adjustable micropipettes
- Oral gavage needles (20-22 gauge, with a ball tip)
- Syringes (1 mL)
- Animal scale
- Appropriate mouse strain (e.g., C57BL/6)

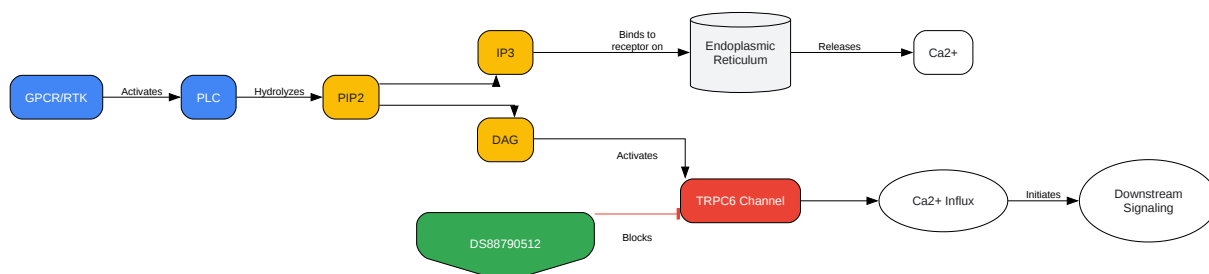
3. Procedure:

4. Dosing Schedule: The frequency of administration (e.g., once daily, twice daily) will depend on the pharmacokinetic profile of **DS88790512** and the experimental design.

Visualizations

Signaling Pathway of TRPC6

DS88790512 acts as a blocker of the TRPC6 channel. TRPC6 is a non-selective cation channel that, when activated, allows the influx of Ca^{2+} and Na^{+} , leading to various downstream cellular responses.

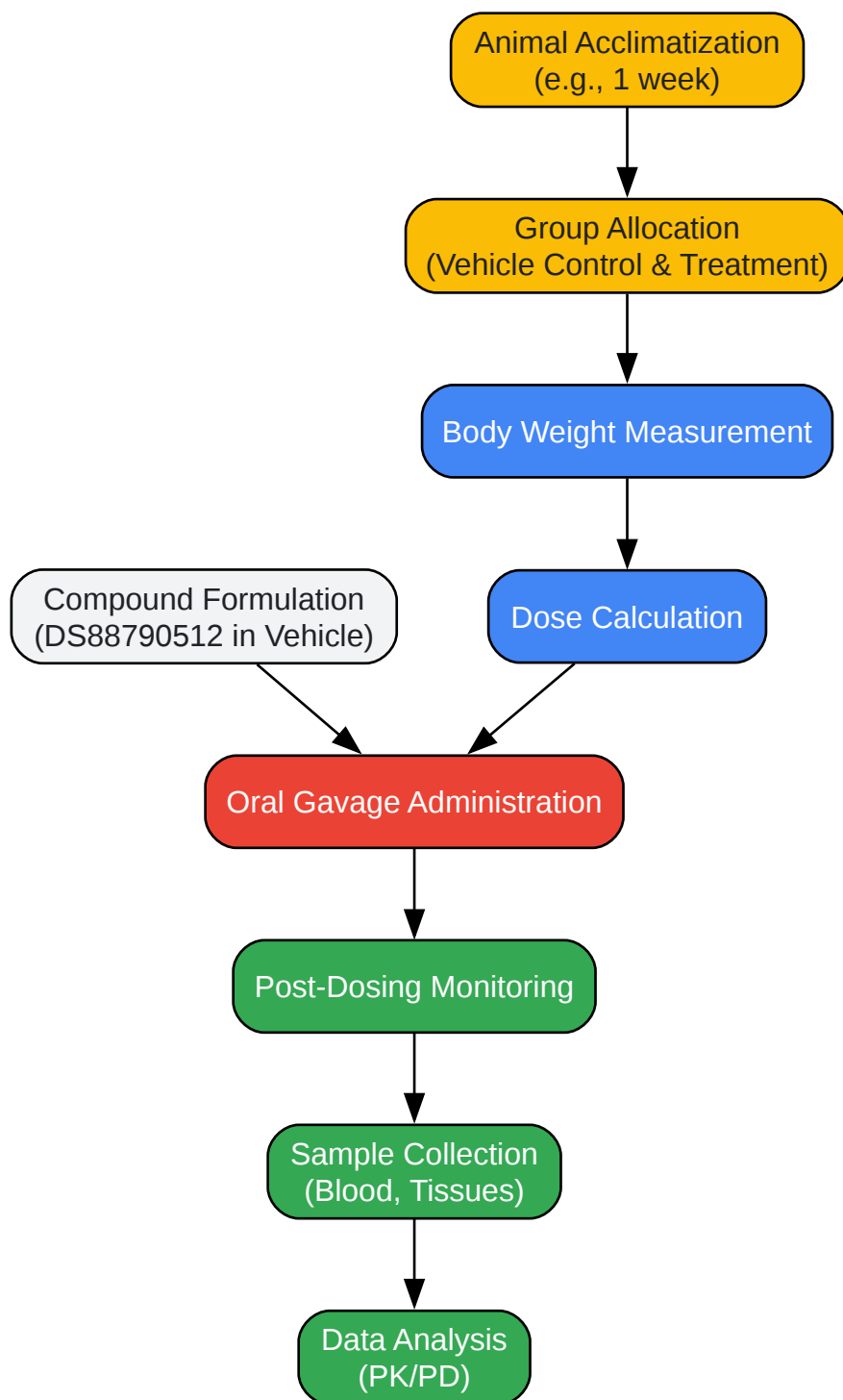


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Caption: Simplified signaling pathway of TRPC6 activation and its inhibition by **DS88790512**.

Experimental Workflow for Oral Administration Study

The following diagram illustrates a typical workflow for an in vivo study involving the oral administration of **DS88790512**.



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Caption: A standard experimental workflow for in vivo oral administration studies.

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References

- 1. Discovery of a bicyclo[4.3.0]nonane derivative DS88790512 as a potent, selective, and orally bioavailable blocker of transient receptor potential canonical 6 (TRPC6) - PubMed [pubmed.ncbi.nlm.nih.gov]
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